molecular formula C11H14FNO B13330056 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol

3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B13330056
M. Wt: 195.23 g/mol
InChI Key: BJXMLTQXVRUPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol ( 1246732-82-0) is a synthetic organic compound featuring a pyrrolidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group at the 3-position. With a molecular formula of C11H14FNO and a molecular weight of 195.23 g/mol, this compound serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research . The pyrrolidine ring is a privileged saturated nitrogen heterocycle widely used by medicinal chemists to develop therapeutic agents . Its saturated nature and sp3-hybridization provide a high degree of three-dimensional (3D) coverage and stereochemical complexity, which are advantageous for exploring pharmacophore space and improving the druggability of candidate molecules . The presence of the hydroxyl group and the nitrogen atom in the ring structure introduces hydrogen-bonding capability, which can influence the compound's polarity, aqueous solubility, and its interaction with biological targets . The 4-fluorophenyl moiety is a common pharmacophore that can enhance metabolic stability and modulate binding affinity. As a key intermediate, this compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2

InChI Key

BJXMLTQXVRUPPK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC=C(C=C2)F)O

Origin of Product

United States

Modification of the Pyrrolidine Nitrogen:the Secondary Amine of the Pyrrolidine Ring is a Versatile Handle for Derivatization.

N-Alkylation: Introduction of alkyl groups (e.g., methyl, ethyl) can be achieved by reacting the pyrrolidine (B122466) with alkyl halides. This modification can influence the compound's basicity and lipophilicity. acs.org

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields amides or sulfonamides, respectively. This removes the basicity of the nitrogen and introduces hydrogen-bond acceptors. acs.org

Reductive Amination: The nitrogen can be functionalized by reaction with aldehydes or ketones in the presence of a reducing agent.

Modification of the Tertiary Hydroxyl Group:the Tertiary Alcohol at C3 Can Be Derivatized, Although It is More Sterically Hindered Than a Primary or Secondary Alcohol.

O-Alkylation (Ether Formation): Formation of ethers can be accomplished under specific conditions, for example, using a strong base followed by an alkyl halide.

Esterification: The hydroxyl group can be converted to an ester by reaction with an acid chloride or anhydride, often in the presence of a catalyst.

Structure Activity Relationship Sar Studies of 3 4 Fluorophenyl Methyl Pyrrolidin 3 Ol Analogues

Impact of Substituent Modifications on Pharmacological Efficacy and Selectivity

The pharmacological profile of 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol analogues is highly sensitive to substitutions on both the aromatic ring and the heterocyclic system. nih.gov These modifications can significantly alter the compound's binding affinity, functional activity, and selectivity for its biological targets. nih.gov

The 4-fluorophenyl group is a key structural feature of many biologically active pyrrolidine (B122466) derivatives. frontiersin.org The position and nature of substituents on this aromatic ring play a crucial role in determining the pharmacological properties of the molecule.

The presence of a halogen, particularly fluorine, on the phenyl ring is often essential for potent inhibitory effects on biological targets like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). frontiersin.orgpolyu.edu.hk Studies on related scaffolds have shown that the position of the fluorine atom can significantly impact activity. For instance, in a series of bis(4-fluorophenyl)methoxy]tropanes, the 4-fluoro substitution was found to be optimal for high-affinity binding to DAT. nih.gov

Furthermore, the introduction of other substituents in addition to or in place of the fluorine atom can modulate activity and selectivity. For example, the addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position of a benzene (B151609) ring in related inhibitor series was found to restore inhibitory activity for both ENT1 and ENT2 transporters. frontiersin.orgpolyu.edu.hk Conversely, replacing the fluorophenyl moiety with an unsubstituted phenyl ring can sometimes lead to a decrease in potency. nih.gov

The electronic properties of the substituents on the phenyl ring are also a critical factor. Electron-withdrawing groups (EWGs), such as halogens, can alter the physicochemical properties of the molecule, improving characteristics like membrane permeability. mdpi.com The strategic placement of fluorine can create favorable electrostatic interactions, for instance, between a C-Fδ− and an N-Hδ+, which can mask a hydrogen bond and improve cell permeability. acs.org

In some cases, the replacement of the entire fluorophenyl ring with other aromatic or heteroaromatic systems has been explored to understand the spatial and electronic requirements for activity. However, such modifications often lead to a significant loss of potency, highlighting the importance of the fluorophenyl group for optimal interaction with the target protein.

Table 1: Impact of Fluorophenyl Moiety Modifications on Biological Activity
Analogue/ModificationKey Structural ChangeObserved Effect on Activity/SelectivityReference
Parent Compound4-Fluorophenyl groupBaseline high affinity and selectivityN/A
Unsubstituted Phenyl AnalogueReplacement of 4-fluorophenyl with phenylGenerally decreased potency nih.gov
Di-substituted Phenyl AnaloguesAdditional substituents on the fluorophenyl ring (e.g., methyl, chloro)Modulated activity and selectivity, depending on position and nature of the second substituent frontiersin.orgpolyu.edu.hk
Other Halogen AnaloguesReplacement of fluorine with chlorine or brominePotency is often retained, but selectivity may be altered frontiersin.org
Heteroaromatic AnaloguesReplacement of fluorophenyl with pyridyl or thiophenylSignificant changes in activity, often a decrease, highlighting the importance of the phenyl ring nih.gov

The pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its three-dimensional structure and the ability to introduce substituents at various positions. nih.gov Modifications to this ring system in this compound analogues can have a profound impact on their biological activity.

Substitutions on the pyrrolidine nitrogen are a common strategy to modulate the pharmacological properties. The introduction of small alkyl groups or other functional groups can influence the compound's affinity and selectivity for its target. bohrium.com For example, N-substituted pyrrolidine derivatives have been extensively studied as anticancer agents, with the nature of the substituent determining the cytotoxicity profile. bohrium.com

The position and nature of substituents on the pyrrolidine ring itself are also critical. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the ring conferred better in vitro potency. nih.gov The presence of a hydroxyl group at the 3-position, as in the parent compound, is often crucial for establishing key interactions with the target protein, such as hydrogen bonds.

The linker connecting the fluorophenyl moiety to the pyrrolidine ring plays a significant role in orienting these two key structural components for optimal interaction with the biological target. Modifications to this linker, including its length, rigidity, and chemical nature, can have a substantial impact on pharmacological activity.

In a series of EP3 receptor antagonists, the nature of the atom linking a naphthalene (B1677914) and a phenyl ring was found to be critical for potency. A methylene (B1212753) (CH2) linker was optimal, while replacing it with an oxygen atom led to a significant decrease in activity, likely due to conformational effects that restrict the optimal positioning of the aromatic ring. acs.org

The introduction of rigidity into the linker, for example, by incorporating a double bond or a small ring, can also influence activity by pre-organizing the molecule into a more favorable conformation for binding. Conversely, increasing the flexibility of the linker by extending its length may allow the molecule to adopt a wider range of conformations, which could be beneficial or detrimental depending on the specific target.

Bridging groups have also been explored to create more constrained analogues. These bridges can lock the relative orientation of the fluorophenyl and pyrrolidine rings, providing valuable information about the bioactive conformation. The size and chemical nature of these bridging groups are critical parameters that can be fine-tuned to optimize activity and selectivity.

Stereochemical Influence on Biological Activity and Receptor Binding

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, as enantiomers often exhibit different pharmacological and pharmacokinetic properties. nih.govnih.gov The spatial arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is typically a chiral macromolecule like a protein. nih.gov

For many pyrrolidine-based compounds, the biological activity resides predominantly in one enantiomer. nih.gov This is because the specific three-dimensional arrangement of functional groups in one enantiomer allows for a more favorable interaction with the binding site of the target protein. For instance, in a study of histamine (B1213489) H3 receptor antagonists, one stereoisomer displayed superior in vitro affinity compared to the other three. nih.gov

The chirality at the 3-position of the pyrrolidine ring, which bears the hydroxyl group and the fluorophenylmethyl substituent, is particularly important. The absolute configuration at this carbon center determines the orientation of these key functional groups in space. One enantiomer may be able to form crucial hydrogen bonds or hydrophobic interactions with the receptor that the other cannot.

Molecular modeling studies have often been used to rationalize the observed differences in activity between enantiomers. nih.gov These studies can provide insights into the specific interactions that stabilize the binding of the more active enantiomer to its target. The stereochemical configuration can also influence the molecule's metabolic stability and potential for off-target effects. nih.gov

Table 2: Stereochemical Influence on Biological Activity
StereoisomerRelative ActivityPlausible Reason for DifferenceReference
(R)-enantiomerOften more potentOptimal orientation of substituents for receptor binding, leading to stronger interactions (e.g., hydrogen bonding, hydrophobic interactions). nih.govnih.gov
(S)-enantiomerOften less potent or inactiveSuboptimal fit in the binding pocket, leading to weaker or no significant interactions. nih.govnih.gov
Racemic MixtureActivity is typically an average of the two enantiomersContains a 50:50 mixture of the more active and less active enantiomers. nih.gov

Bioisosteric Replacements within the Chemical Scaffold and Their Pharmacological Consequences

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a widely used approach in drug design to optimize the pharmacological profile of a lead compound. cambridgemedchemconsulting.comchem-space.com In the context of this compound analogues, bioisosteric replacements have been explored to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

One common bioisosteric replacement is the substitution of a hydrogen atom with a fluorine atom. nih.gov This seemingly minor change can have significant effects on the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov For instance, the replacement of a methyl group with a trifluoromethyl group can enhance binding affinity by increasing the electrophilicity of a nearby carbonyl group, as seen in some protease inhibitors. nih.gov

Furthermore, the ether linkage in some related scaffolds has been replaced with bioisosteres such as a thioether (S) or a sulfone (SO2) group. In the case of the EP3 receptor antagonists, these replacements were well-tolerated and maintained good potency, in contrast to the detrimental effect of an oxygen linker. acs.org

Table 3: Bioisosteric Replacements and Their Pharmacological Consequences
Original GroupBioisosteric ReplacementPotential Pharmacological ConsequenceReference
Hydrogen (-H)Fluorine (-F)Increased metabolic stability, altered lipophilicity, enhanced binding affinity. nih.gov
Hydroxyl (-OH)Amino (-NH2), Thiol (-SH)Modified hydrogen bonding capacity, altered pKa and charge distribution. cambridgemedchemconsulting.com
Phenyl RingPyridyl, Thiophenyl RingModulated dipole moment, potential for new hydrogen bonding interactions, altered aromatic interactions. cambridgemedchemconsulting.com
Methylene (-CH2-) LinkerThioether (-S-), Sulfone (-SO2-)Altered bond angles and lengths, potential for improved metabolic stability and maintained potency. acs.org
Carboxylic Acid (-COOH)Tetrazole, Acyl SulfonamideImproved oral bioavailability, increased metabolic stability. chem-space.com

Computational and Structural Biology Approaches for 3 4 Fluorophenyl Methyl Pyrrolidin 3 Ol

Molecular Docking and Ligand-Protein Interaction Analysis to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol, might interact with a biological target, typically a protein.

A hypothetical molecular docking study of this compound would involve preparing a 3D structure of the compound and docking it into the active site of a relevant protein target. For instance, given its use in synthesizing PARP inhibitors, a docking study could explore its interaction with the catalytic domain of a PARP enzyme. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's binding pocket.

Table 1: Hypothetical Key Interactions for this compound in a Protein Active Site

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residue
Hydrogen BondHydroxyl (-OH) groupAspartate, Glutamate, Serine
Hydrogen BondPyrrolidine (B122466) Nitrogen (as acceptor/donor)Serine, Threonine, Tyrosine
Hydrophobic InteractionFluorophenyl groupLeucine, Isoleucine, Valine
Pi-StackingPhenyl ringTyrosine, Phenylalanine, Tryptophan

Such an analysis would provide insights into the compound's binding mode and affinity, guiding the design of more potent and selective inhibitors.

Molecular Dynamics Simulations to Characterize Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations can provide a detailed view of the conformational dynamics of this compound and its stability when bound to a protein target over time.

If an MD simulation were performed on a complex of this compound and a target protein, it would start with the docked pose obtained from molecular docking. The simulation would then calculate the trajectory of the complex over a specific period, typically nanoseconds to microseconds. This would reveal the flexibility of the ligand within the binding site, the stability of the key interactions identified in docking, and any conformational changes in the protein induced by ligand binding. The results would help validate the docking pose and provide a more dynamic understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates chemical descriptors of molecules to their activity.

To develop a QSAR model involving this compound, a dataset of structurally similar pyrrolidine derivatives with their corresponding measured biological activities (e.g., IC50 values against a specific target) would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, would be calculated for each compound. Statistical methods would then be used to build a model that could predict the activity of new, unsynthesized compounds, including novel derivatives of this compound, thereby accelerating the drug design process.

Predictive ADME Modeling and Pharmacokinetic Assessment

Predictive ADME (Absorption, Distribution, Metabolism, and Excretion) modeling uses computational tools to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties.

For this compound, various in silico models could be used to predict its ADME profile. These models are often based on large datasets of experimentally determined properties and use machine learning algorithms or rule-based systems.

Table 2: Predicted ADME Properties for this compound

ADME PropertyPredicted Value/ClassificationImplication
Absorption
Caco-2 PermeabilityModerate to HighGood potential for oral absorption.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationLikely to crossMay have central nervous system effects.
Plasma Protein BindingModerateA significant fraction may be free to exert its effect.
Metabolism
Cytochrome P450 (CYP) InhibitionLikely inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4)Potential for drug-drug interactions.
Excretion
Renal ExcretionPredicted as a potential routeMay be cleared by the kidneys.

These computational predictions would offer a preliminary assessment of the compound's pharmacokinetic behavior, helping to prioritize it for further experimental testing.

Future Research Directions for 3 4 Fluorophenyl Methyl Pyrrolidin 3 Ol

Development of Novel and More Efficient Synthetic Routes

The synthesis of structurally complex pyrrolidines, particularly those with multiple stereocenters like 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol, is an area ripe for innovation. While classical synthetic methods exist, future research should focus on developing more efficient, stereoselective, and environmentally benign routes.

Key areas for development include:

Asymmetric Synthesis: Developing novel asymmetric synthetic methods will be crucial for the selective production of enantiomerically pure forms of the compound. This is vital as different stereoisomers can exhibit distinct pharmacological profiles. nih.gov Techniques such as substrate-controlled diastereoselective reactions, chiral auxiliary-mediated synthesis, and asymmetric catalysis could be explored.

Catalytic Methods: The use of transition metal catalysis, organocatalysis, and biocatalysis could lead to more efficient and selective synthetic pathways. For instance, developing catalytic C-H activation methods could simplify the synthesis of precursors and reduce the number of synthetic steps.

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility. This technology allows for precise control over reaction parameters, leading to higher yields and purities.

Computational Synthesis Planning: The use of computational tools and retrosynthesis software, such as SYNTHIA®, can aid in the design of novel and efficient synthetic routes by exploring a vast number of potential synthetic pathways. synthiaonline.com

Table 1: Comparison of Potential Synthetic Strategies
Synthetic StrategyPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh enantioselectivity, catalytic nature reduces waste.Catalyst development can be complex and expensive.
Flow ChemistryImproved safety, scalability, and reproducibility.Initial setup costs can be high.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability can be limiting.
Computational PlanningIdentifies novel and efficient routes, reduces trial-and-error.Requires specialized software and expertise.

Advanced Pharmacological Profiling and Validation of Emerging Targets

A comprehensive understanding of the pharmacological profile of this compound is essential for identifying its therapeutic potential. Future research should move beyond initial screenings to in-depth mechanistic studies and the validation of novel biological targets.

Key research activities should include:

High-Throughput Screening: Employing high-throughput screening against a broad range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, to identify primary and secondary pharmacological activities.

Target Deconvolution: For identified activities, utilizing chemical proteomics and other target identification methods to pinpoint the specific molecular targets. nih.govmdpi.com Techniques like affinity chromatography coupled with mass spectrometry can be invaluable.

In Vitro and In Vivo Models: Utilizing relevant cell-based assays and animal models of disease to validate the therapeutic efficacy and elucidate the mechanism of action.

Behavioral Pharmacology: For potential central nervous system (CNS) applications, conducting detailed behavioral pharmacology studies to assess effects on cognition, mood, and motor function. nih.govrsc.org

Exploration of New Therapeutic Applications for Pyrrolidine (B122466) Derivatives

The pyrrolidine scaffold is present in drugs with a wide array of therapeutic uses, including anticancer, antidiabetic, anti-inflammatory, and antiviral agents. researchgate.netnih.govcuny.edu The unique substitution pattern of this compound may confer novel therapeutic activities that warrant exploration.

Potential new therapeutic areas to investigate include:

Neurodegenerative Diseases: Given that many CNS-active compounds contain pyrrolidine moieties, investigating the potential of this compound in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders is a logical step.

Metabolic Disorders: The structural similarity to compounds with antidiabetic properties suggests that its effects on glucose metabolism and related pathways should be explored. nih.gov

Oncology: The antiproliferative effects of this compound against various cancer cell lines should be systematically evaluated. cuny.edu

Infectious Diseases: Screening for activity against a panel of bacterial, fungal, and viral pathogens could uncover novel anti-infective properties. nih.gov

Table 2: Potential Therapeutic Areas and Corresponding Research Focus
Therapeutic AreaResearch FocusKey Methodologies
Neurodegenerative DiseasesNeuroprotective effects, modulation of neurotransmitter systems.In vitro neurotoxicity assays, animal models of neurodegeneration.
Metabolic DisordersImpact on glucose uptake, insulin (B600854) sensitivity, and lipid metabolism.Cell-based metabolic assays, animal models of diabetes and obesity.
OncologyAntiproliferative and pro-apoptotic activity.Cancer cell line screening, xenograft models.
Infectious DiseasesAntimicrobial and antiviral efficacy.Minimum inhibitory concentration (MIC) assays, viral replication assays.

Integration of Omics Data for a Systems-Level Understanding of Biological Effects

To gain a holistic understanding of the biological effects of this compound, future research should integrate various "omics" technologies. This systems biology approach can reveal novel mechanisms of action, identify biomarkers of efficacy and toxicity, and facilitate a more personalized medicine approach. researchgate.netbohrium.comresearchgate.netplos.org

Key omics technologies to be integrated include:

Transcriptomics: Analyzing changes in gene expression profiles in response to compound treatment can provide insights into the affected cellular pathways and biological processes. umk.plresearchgate.netijcrt.orgmdpi.com

Proteomics: Studying alterations in the proteome can identify the direct and indirect protein targets of the compound and downstream signaling effects. nih.govnih.govmdpi.com

Metabolomics: Assessing changes in the metabolome can reveal the impact of the compound on cellular metabolism and identify biomarkers of its physiological effects. mit.edunih.govnih.govcuny.edumalvernpanalytical.com

Multi-Omics Integration: The true power lies in the integration of these different omics datasets to construct comprehensive models of the compound's biological activity. researchgate.netsynthiaonline.combohrium.comnih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery. nih.govumk.plresearchgate.netmalvernpanalytical.comgithub.com These technologies can be applied to accelerate the development and optimization of this compound and its derivatives.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogues. malvernpanalytical.com

De Novo Drug Design: Utilizing generative AI models to design novel pyrrolidine derivatives with optimized properties for specific biological targets. researchgate.net

Bioactivity Prediction: Employing ML models to predict the bioactivity of new compounds against a wide range of targets, thus prioritizing synthetic efforts. nih.govijcrt.orgnih.gov

Synthesis Planning: Using AI-powered retrosynthesis tools to devise efficient and novel synthetic routes for the lead compound and its derivatives. synthiaonline.com

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel and effective medicines.

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of a Schiff base intermediate by reacting 4-fluorobenzaldehyde with pyrrolidin-3-ol under mild acidic conditions (e.g., acetic acid) .
  • Step 2 : Reduction of the Schiff base using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the secondary amine .
  • Step 3 : Purification via recrystallization (e.g., methanol/water) or column chromatography.
    Key Conditions :
StepReagents/CatalystsSolventTemperatureYield Optimization
1Acetic acidEthanol25–40°CStirring for 6–8 hrs
2NaBH₄THF0–5°CSlow reagent addition

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., similar to methods for fluorophenyl-pyridine analogs in ) .
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) to confirm stereochemical assignments. For example, axial vs. equatorial proton environments in the pyrrolidine ring .
  • Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase (e.g., amylose-based columns) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Identify protons (e.g., hydroxyl at δ 3.5–4.5 ppm) and carbons (e.g., fluorophenyl C-F coupling at ~160 ppm) .
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragment patterns (e.g., loss of H₂O or fluorophenyl group) .

Advanced Research Questions

Q. What strategies improve enantiomeric purity during synthesis, and how are competing diastereomers resolved?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidin-3-ol) to control stereochemistry .
  • Dynamic Kinetic Resolution : Employ catalysts like Ru-BINAP complexes to bias the reaction pathway toward the desired enantiomer .
  • Diastereomeric Salt Formation : Separate racemic mixtures using chiral acids (e.g., tartaric acid) followed by recrystallization .

Q. How does the 4-fluorophenyl substituent influence binding affinity in receptor interaction studies?

  • Methodological Answer :
  • Comparative SAR Studies : Replace the 4-fluorophenyl group with non-fluorinated analogs (e.g., phenyl or chlorophenyl) and measure binding affinity via radioligand assays .
  • Computational Docking : Model interactions using software like AutoDock Vina; fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic contacts with target residues .
  • Example Data :
SubstituentIC₅₀ (nM)Target Receptor
4-Fluorophenyl12 ± 25-HT₁A
Phenyl45 ± 85-HT₁A

Q. How can contradictions in biological activity data (e.g., conflicting IC₅₀ values across assays) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using multiple methods (e.g., fluorescence polarization vs. surface plasmon resonance) .
  • Buffer Condition Screening : Test activity under varying pH, ionic strength, or co-solvents to identify assay-specific artifacts .
  • Metabolic Stability Checks : Rule out off-target effects using liver microsome assays to confirm compound integrity during testing .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Modeling : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • MD Simulations : Analyze membrane penetration via 100-ns simulations in lipid bilayers (e.g., GROMACS software) .
  • Example Prediction :
PropertyPredicted Value
logP1.8
H-bond Acceptors/Donors3/2
CYP3A4 Inhibition RiskLow

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